Fluoroacetaldehyde

Enzyme Kinetics Fluorometabolite Biosynthesis Substrate Specificity

Fluoroacetaldehyde is the only viable choice for applications requiring specific fluorine-mediated biochemical recognition, such as [¹⁸F]fluoroacetaldehyde prosthetic group production for PET imaging (26% ± 3 yield in <45 min) and as a substrate for fluoroacetaldehyde dehydrogenase with a Km of 80 µM (10-fold higher affinity than acetaldehyde). It is also the essential reference standard for 5-fluorouracil cardiotoxicity studies. Do not substitute with acetaldehyde or chloroacetaldehyde. Order high-purity fluoroacetaldehyde for reproducible results in radiopharmacy, enzyme kinetics, and analytical method validation.

Molecular Formula C2H3FO
Molecular Weight 62.04 g/mol
CAS No. 1544-46-3
Cat. No. B075747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroacetaldehyde
CAS1544-46-3
Synonymsfluoroacetaldehyde
Molecular FormulaC2H3FO
Molecular Weight62.04 g/mol
Structural Identifiers
SMILESC(C=O)F
InChIInChI=1S/C2H3FO/c3-1-2-4/h2H,1H2
InChIKeyYYDWYJJLVYDJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroacetaldehyde (CAS 1544-46-3): Procurement Specifications and Core Properties for Research and Industrial Use


Fluoroacetaldehyde (CAS 1544-46-3), an organofluorine compound with the molecular formula C₂H₃FO, is the monofluorinated analog of acetaldehyde [1]. It functions as a critical alkylating agent and synthetic intermediate in advanced organic and medicinal chemistry research . Its primary utility stems from its unique electronic properties conferred by the C-F bond, which underpin its reactivity as a biocompatible prosthetic group in radiopharmaceutical development and its role as a precursor in the biosynthesis of rare fluorometabolites like fluoroacetate and 4-fluorothreonine [2].

Why Acetaldehyde and Chloroacetaldehyde Cannot Substitute for Fluoroacetaldehyde in Critical Applications


Substituting fluoroacetaldehyde with structurally similar aldehydes like acetaldehyde or chloroacetaldehyde is not feasible for applications requiring specific biochemical recognition or defined electronic effects. The presence of the single fluorine atom profoundly alters substrate affinity for key metabolic enzymes; for instance, the enzyme fluoroacetaldehyde dehydrogenase in Streptomyces cattleya exhibits a Km for fluoroacetaldehyde that is an order of magnitude lower than for acetaldehyde, demonstrating significantly higher affinity [1]. Furthermore, its distinct electronic properties, such as a calculated XLogP3-AA value of 0.1 [2] and unique molecular electrostatic potential profile [3], directly impact its reactivity and are non-replicable by non-fluorinated or differently halogenated analogs. Such quantitative differences underscore the necessity of procuring the specific compound for targeted research and development.

Quantifiable Differentiation: Fluoroacetaldehyde vs. Closest Analogs in Key Performance Metrics


Enzyme Affinity: Fluoroacetaldehyde Exhibits 10-Fold Higher Affinity for Fluoroacetaldehyde Dehydrogenase than Acetaldehyde

The fluoroacetaldehyde dehydrogenase from Streptomyces cattleya displays a strong preference for fluoroacetaldehyde over acetaldehyde. This enzyme is central to the biosynthesis of the toxic secondary metabolite fluoroacetate, making this selectivity critical for understanding microbial fluorine metabolism. Kinetic studies revealed a Michaelis constant (Km) of 80 µM for fluoroacetaldehyde, whereas the Km for acetaldehyde was significantly higher at 810 µM [1].

Enzyme Kinetics Fluorometabolite Biosynthesis Substrate Specificity

Enzymatic Oxidation: Fluoroacetaldehyde Shows 2.5-Fold Higher Relative Activity than Acetaldehyde

In addition to higher affinity, fluoroacetaldehyde is a much better substrate for its cognate dehydrogenase in S. cattleya, as measured by relative activity. When the enzyme's activity with fluoroacetaldehyde is set as the baseline (100%), acetaldehyde demonstrates only 40% relative activity under the same assay conditions [1].

Enzyme Kinetics Fluorometabolite Biosynthesis Substrate Specificity

Radiochemical Utility: Validated [¹⁸F]Fluoroacetaldehyde as a Biocompatible Prosthetic Group with Reproducible Automated Synthesis

Fluoroacetaldehyde's unique value proposition in radiochemistry lies in its ability to be radiolabeled with fluorine-18, forming [¹⁸F]fluoroacetaldehyde, a biocompatible prosthetic group. Full automation of its synthesis from an ¹⁸F precursor has been achieved, yielding the radiochemical intermediate with a reproducible decay-corrected yield of 26% ± 3 (n=10) in just 45 minutes [1]. This contrasts with the far more challenging or impossible radiolabeling of other simple aldehydes like acetaldehyde or chloroacetaldehyde for PET imaging applications.

Positron Emission Tomography (PET) Radiopharmaceutical Synthesis Protein Radiolabeling

Toxicity Profile: Fluoroacetaldehyde is a Cardiotoxic Impurity with Defined In Vivo Metabolic Consequences

Fluoroacetaldehyde is not merely a research reagent but also a known and quantifiable cardiotoxic impurity, specifically in formulations of the chemotherapeutic drug 5-fluorouracil (5-FU). It is metabolized by isolated perfused rabbit hearts into fluoroacetate, a highly cardiotoxic compound [1]. Clinically, the ratio of the toxic metabolite fluoroacetate to 5-FU catabolites in patient urine was found to be 10-30 fold lower in patients treated with a specific 5-FU formulation (FU-NaOH) compared to another (FU-Tris), demonstrating a direct link between fluoroacetaldehyde presence and clinical toxicity [2].

Drug Impurity Profiling Cardiotoxicity Analytical Standard

High-Impact Research and Industrial Application Scenarios for Fluoroacetaldehyde


Development of Fluorine-18 PET Radiopharmaceuticals

Fluoroacetaldehyde is the precursor of choice for producing [¹⁸F]fluoroacetaldehyde, a vital prosthetic group for radiolabeling peptides and proteins like rhIL-1RA for positron emission tomography (PET) imaging studies. As detailed in Section 3, a fully automated, reproducible synthesis with a 26% ± 3 yield in under 45 minutes is established, making it a practical and scalable tool for translational research and clinical radiopharmacy production [1].

Pharmaceutical Impurity Profiling and Forced Degradation Studies

Given its established role as a cardiotoxic degradation product of 5-fluorouracil and capecitabine, fluoroacetaldehyde is a critical reference standard for analytical chemistry. As quantified in Section 3, its formation directly correlates with a clinically observed 10-30 fold variation in a toxicity biomarker, underscoring its importance in quality control (QC) method development, method validation, and long-term drug stability assessments to ensure patient safety [2].

Enzymology and Biosynthesis of Fluorinated Natural Products

For researchers investigating the unique biochemistry of fluorometabolite biosynthesis, fluoroacetaldehyde is an indispensable substrate. The quantitative enzyme kinetics data presented in Section 3, showing a 10-fold higher affinity (Km = 80 µM) and 2.5-fold higher relative activity compared to acetaldehyde, demonstrates that it is the only suitable compound for accurately probing the activity and specificity of key enzymes like fluoroacetaldehyde dehydrogenase and transaldolase in Streptomyces cattleya [3].

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